2-(3-Bromophenyl)oxirane
CAS No.: 131567-05-0
Cat. No.: VC21183897
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131567-05-0 |
|---|---|
| Molecular Formula | C8H7BrO |
| Molecular Weight | 199.04 g/mol |
| IUPAC Name | 2-(3-bromophenyl)oxirane |
| Standard InChI | InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 |
| Standard InChI Key | YUPLJNGZNHMXGM-UHFFFAOYSA-N |
| SMILES | C1C(O1)C2=CC(=CC=C2)Br |
| Canonical SMILES | C1C(O1)C2=CC(=CC=C2)Br |
Introduction
Structure and Basic Properties
2-(3-Bromophenyl)oxirane consists of a phenyl ring with a bromine atom at the meta position (3-position), connected to an epoxide (oxirane) ring. The compound's molecular structure features a three-membered cyclic ether that exhibits high reactivity due to the strain in the epoxide ring. This strained ring system, combined with the bromine functionality, contributes to the compound's versatility in chemical reactions.
Identification and Properties
The compound's identification and fundamental properties are summarized in the following table:
Physical and Chemical Properties
Analysis of the compound's physicochemical properties reveals important characteristics relevant to its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 12.53 Ų |
| LogP | 2.5204 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
The moderate LogP value of 2.5204 indicates a balance between hydrophobic and hydrophilic properties, while the low TPSA suggests potential for membrane permeability, which could be relevant for biological applications .
Stereochemistry and Isomers
2-(3-Bromophenyl)oxirane exists in multiple stereoisomeric forms due to the chirality center at the carbon atom of the oxirane ring adjacent to the phenyl group.
Enantiomeric Forms
Three distinct variants of the compound have been identified and assigned unique CAS numbers:
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(2S)-2-(3-bromophenyl)oxirane: CAS 586417-74-5
The stereochemistry of these compounds plays a crucial role in their biological activity and synthetic utility, as different enantiomers can interact differently with biological targets and reagents.
Synthesis Methods
The synthesis of 2-(3-bromophenyl)oxirane can be achieved through several methods, with epoxidation of 3-bromostyrene being the primary approach.
Epoxidation of 3-Bromostyrene
This common synthetic route typically employs:
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Peracids such as m-chloroperoxybenzoic acid (m-CPBA)
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Transition metal catalysts that facilitate oxygen atom transfer
Chemical Reactivity
The reactivity of 2-(3-bromophenyl)oxirane is primarily determined by two reactive centers: the strained epoxide ring and the bromine-substituted aromatic ring.
Epoxide Ring Reactions
The strained epoxide ring undergoes various nucleophilic ring-opening reactions:
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Reaction with amines to form β-amino alcohols
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Hydrolysis under acidic conditions to yield diols
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Reaction with Grignard reagents and other organometallic compounds
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Transformations with thiols to produce β-hydroxy sulfides
These reactions typically proceed with high regioselectivity and often with inversion of configuration at the site of nucleophilic attack.
Bromine Functionality
The bromine substituent provides additional synthetic opportunities:
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Participation in metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.)
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Lithium-halogen exchange reactions for further functionalization
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Electronic modulation of the aromatic system, affecting the reactivity of the epoxide ring
Applications in Synthetic Chemistry
2-(3-Bromophenyl)oxirane serves as a versatile building block in organic synthesis due to its bifunctional nature.
As a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of:
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Complex molecules containing the 3-bromophenyl moiety
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Pharmaceutically relevant compounds
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Chiral alcohols and amines via stereoselective ring-opening reactions
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Functional materials and specialty chemicals
In Medicinal Chemistry Research
In medicinal chemistry, 2-(3-bromophenyl)oxirane has garnered attention for:
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Its potential as a scaffold for developing bioactive compounds
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Application in the synthesis of enzyme inhibitors
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Structure-activity relationship studies in drug design
The compound's unique structure allows for modifications at multiple sites, making it a valuable starting material for diverse chemical libraries.
Related Compounds and Structural Analogs
Comparison with structurally related compounds provides insights into the distinctive properties and applications of 2-(3-bromophenyl)oxirane.
Halogenated Styrene Oxides
Table: Comparison of 2-(3-bromophenyl)oxirane with related halogenated derivatives
Other Oxirane Derivatives
The following compounds represent other structurally related oxiranes with varying substituents:
These structural variations offer different electronic and steric properties, affecting reactivity patterns and potential applications.
Future Research Directions
Current research suggests several promising avenues for further investigation of 2-(3-bromophenyl)oxirane:
Synthetic Applications
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Development of novel catalytic systems for stereoselective transformations
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Exploration of cascade reactions involving both the epoxide and bromine functionalities
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Application in flow chemistry and continuous processing
Biological Studies
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Investigation of potential enzyme inhibitory activities
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Exploration of structure-activity relationships for derivatives
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Development of targeted covalent inhibitors leveraging the epoxide reactivity
Materials Science Applications
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Incorporation into specialized polymers and materials
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Development of functional coatings utilizing the reactive epoxide moiety
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Creation of chemical sensors based on selective reactivity
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